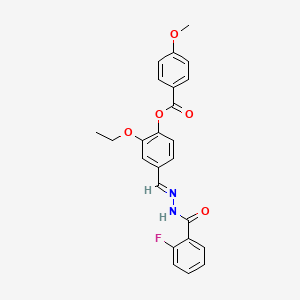
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One reported method includes the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction. The characterization of the synthesized compound is confirmed using techniques like FT-IR, UV-Vis, and NMR spectroscopy .
Análisis De Reacciones Químicas
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses are not yet well-documented.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially altering their function. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
- 2-Ethoxy-4-(2-(4-fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 2-Ethoxy-4-(2-(2-fluorobenzoyl)carbohydrazonoyl)phenyl benzoate
These compounds share similar structural features but may differ in their specific chemical properties and applications.
Propiedades
Número CAS |
764655-48-3 |
|---|---|
Fórmula molecular |
C24H21FN2O5 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
[2-ethoxy-4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21FN2O5/c1-3-31-22-14-16(15-26-27-23(28)19-6-4-5-7-20(19)25)8-13-21(22)32-24(29)17-9-11-18(30-2)12-10-17/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
Clave InChI |
SRQJAODJWGNMGF-CVKSISIWSA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2F)OC(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)

![3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid](/img/structure/B12040021.png)
![2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12040026.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12040032.png)

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide](/img/structure/B12040041.png)

![Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12040058.png)
![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)



